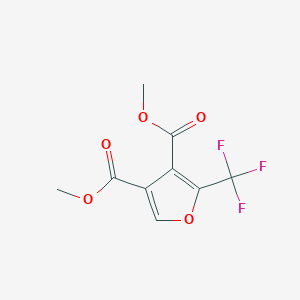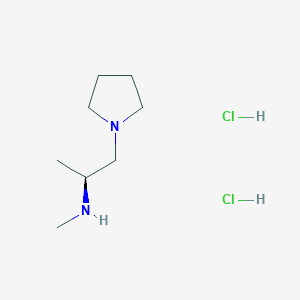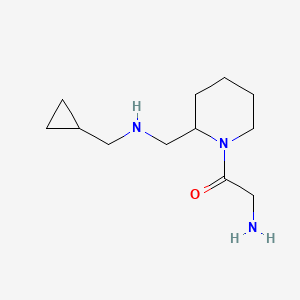
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate is an organic compound belonging to the furan family It is characterized by the presence of a trifluoromethyl group attached to the furan ring, along with two ester groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often include the use of a base such as sodium hydride and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The ester groups can undergo hydrolysis, releasing active intermediates that can participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 3,4-furandicarboxylate: Lacks the trifluoromethyl group, making it less lipophilic.
Dimethyl 2,5-furandicarboxylate: Has ester groups at different positions, leading to different chemical properties.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Contains different functional groups, resulting in distinct reactivity and applications.
Uniqueness
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H7F3O5 |
|---|---|
Peso molecular |
252.14 g/mol |
Nombre IUPAC |
dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C9H7F3O5/c1-15-7(13)4-3-17-6(9(10,11)12)5(4)8(14)16-2/h3H,1-2H3 |
Clave InChI |
JWZBJJWESGRAQH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=COC(=C1C(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)






